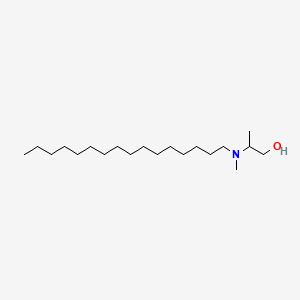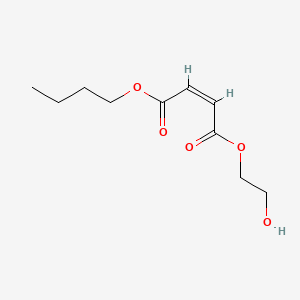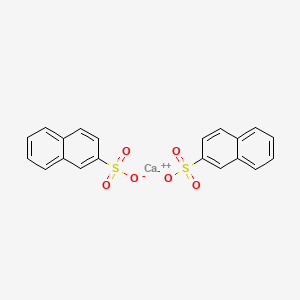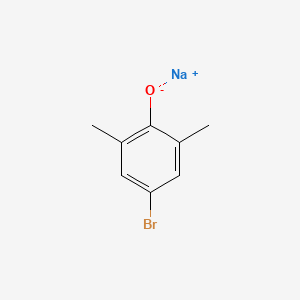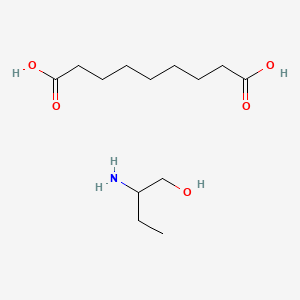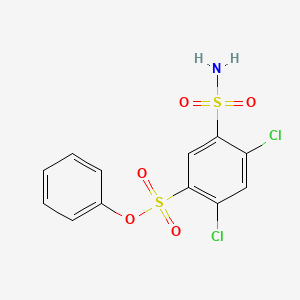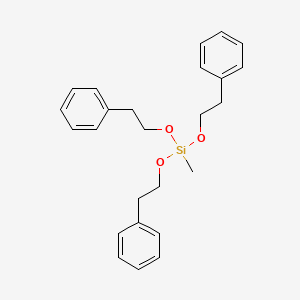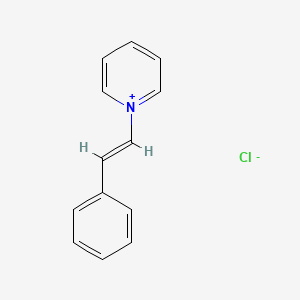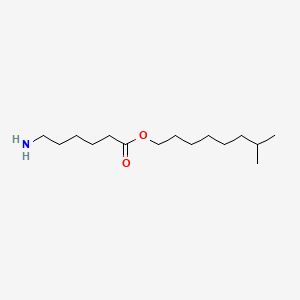
3,3'-Dithiobis(6-methoxybenzoic) acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Dithiobis(6-methoxybenzoic) acid is a chemical compound with the molecular formula C16H14O6S2 and a molecular weight of 366.41 g/mol It is characterized by the presence of two methoxybenzoic acid moieties linked by a disulfide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dithiobis(6-methoxybenzoic) acid typically involves the reaction of 3-methoxybenzoic acid derivatives with sulfur-containing reagents. One common method includes the oxidation of 3-methoxythiophenol in the presence of an oxidizing agent such as hydrogen peroxide or iodine . The reaction conditions often require a controlled temperature and pH to ensure the formation of the disulfide bond without over-oxidation.
Industrial Production Methods
Industrial production of 3,3’-Dithiobis(6-methoxybenzoic) acid may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Dithiobis(6-methoxybenzoic) acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3’-Dithiobis(6-methoxybenzoic) acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3’-Dithiobis(6-methoxybenzoic) acid involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in further chemical reactions. This redox activity is crucial in biological systems, where disulfide bonds play a role in protein folding and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxybenzoic acid: A simpler analog with a single methoxybenzoic acid moiety.
3,3’-Dithiobis(benzoic) acid: Lacks the methoxy groups, resulting in different chemical properties.
6,6’-Dimethoxy-3,3’-disulfanediyl-di-benzoic acid: Another disulfide-linked compound with methoxy groups at different positions.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions in various scientific contexts .
Propriétés
Numéro CAS |
71993-03-8 |
|---|---|
Formule moléculaire |
C16H14O6S2 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
5-[(3-carboxy-4-methoxyphenyl)disulfanyl]-2-methoxybenzoic acid |
InChI |
InChI=1S/C16H14O6S2/c1-21-13-5-3-9(7-11(13)15(17)18)23-24-10-4-6-14(22-2)12(8-10)16(19)20/h3-8H,1-2H3,(H,17,18)(H,19,20) |
Clé InChI |
VETLTXHFIRMUFL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)SSC2=CC(=C(C=C2)OC)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


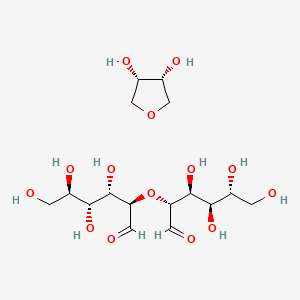
![2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid](/img/structure/B12660019.png)

